molecular formula C9H5Cl2NO2 B12877783 5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole CAS No. 288401-46-7

5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole

Cat. No.: B12877783
CAS No.: 288401-46-7
M. Wt: 230.04 g/mol
InChI Key: JOVQJIQJDUPCPD-UHFFFAOYSA-N
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Description

5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole is a chemical compound with the molecular formula C9H5Cl2NO2. It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. This compound is characterized by the presence of a dichlorinated hydroxyphenyl group attached to an isoxazole ring, making it a unique and valuable molecule in various scientific fields .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The dichlorinated hydroxyphenyl group can undergo substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, copper (I) acetylides, and various oxidizing and reducing agents . Reaction conditions typically involve conventional heating, reflux, and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can be further modified to enhance their biological and chemical properties .

Scientific Research Applications

5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole is unique due to its specific substitution pattern on the hydroxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

288401-46-7

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

4,5-dichloro-2-(1,2-oxazol-5-yl)phenol

InChI

InChI=1S/C9H5Cl2NO2/c10-6-3-5(8(13)4-7(6)11)9-1-2-12-14-9/h1-4,13H

InChI Key

JOVQJIQJDUPCPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1)C2=CC(=C(C=C2O)Cl)Cl

Origin of Product

United States

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